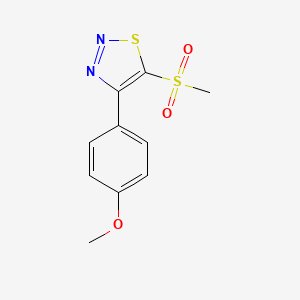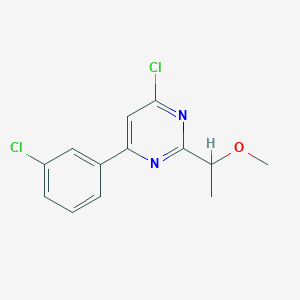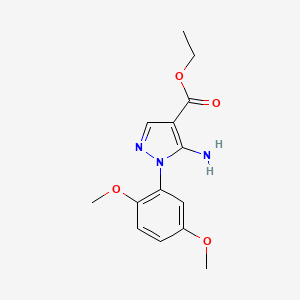
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzoic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoesäure umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Herstellung von 4-(Trifluormethyl)benzoesäure, die dann mit Hydrazin umgesetzt wird, um das entsprechende Hydrazid zu bilden. Dieses Zwischenprodukt wird dann mit einem geeigneten Reagenz wie Phosphorylchlorid cyclisiert, um den Oxadiazolring zu bilden
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatzscreening zur Identifizierung der effizientesten Katalysatoren und Reaktionsbedingungen sowie die Implementierung von Durchflussreaktoren zur Verbesserung der Skalierbarkeit und Senkung der Produktionskosten beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die benzylische Position kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Natriumdichromat und Schwefelsäure werden üblicherweise als Oxidationsmittel verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) kann zur Reduktion des Oxadiazolrings verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt eine Oxidation an der benzylischen Position typischerweise zu Benzoesäurederivaten .
Wissenschaftliche Forschungsanwendungen
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird auf seine potenziellen antimykotischen und antimikrobiellen Eigenschaften untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen kann. Im Inneren der Zelle kann der Oxadiazolring mit verschiedenen Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen . Diese Wechselwirkung kann essentielle Zellprozesse stören, was zu den antimikrobiellen und antimykotischen Wirkungen der Verbindung führt .
Wirkmechanismus
The mechanism of action of 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt essential cellular processes, leading to the compound’s antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Trifluoromethyl)benzoesäure: Teilt die Trifluormethyl- und Benzoesäureeinheiten, aber es fehlt der Oxadiazolring.
4-(Trifluoromethyl)phenylhydrazin: Enthält die Trifluormethyl- und Phenylgruppen, aber es fehlen die Benzoesäure- und Oxadiazolkomponenten.
1,3,4-Oxadiazolderivate: Ähnlich in der Struktur aufgrund des Vorhandenseins des Oxadiazolrings, können aber unterschiedliche Substituenten haben.
Einzigartigkeit
Die Einzigartigkeit von 2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoesäure liegt in der Kombination der Trifluormethylgruppe, des Oxadiazolrings und der Benzoesäureeinheit. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei anderen ähnlichen Verbindungen nicht beobachtet werden .
Eigenschaften
Molekularformel |
C16H9F3N2O3 |
|---|---|
Molekulargewicht |
334.25 g/mol |
IUPAC-Name |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-7-5-9(6-8-10)13-20-14(24-21-13)11-3-1-2-4-12(11)15(22)23/h1-8H,(H,22,23) |
InChI-Schlüssel |
COLYIIAGNGZDKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)


![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)




